molecular formula C20H32N2O2 B1655968 N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide CAS No. 473267-79-7

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide

Cat. No.: B1655968
CAS No.: 473267-79-7
M. Wt: 332.5 g/mol
InChI Key: CHDVAUSGZTXETM-UHFFFAOYSA-N
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Description

N-[1-(Cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide is a synthetic organic compound featuring a hybrid structure of adamantane and cyclohexylamine moieties. The adamantane group confers high lipophilicity and metabolic stability, while the cyclohexylamino substituent introduces rigidity and modulates solubility. The compound is synthesized through a multi-step process involving amidation reactions, as inferred from analogous synthetic routes in related adamantane derivatives .

Properties

IUPAC Name

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-13(18(23)22-17-5-3-2-4-6-17)21-19(24)20-10-14-7-15(11-20)9-16(8-14)12-20/h13-17H,2-12H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDVAUSGZTXETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387164
Record name F0340-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473267-79-7
Record name F0340-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide involves several steps. One common method includes the reaction of adamantane-1-carboxylic acid with cyclohexylamine and a suitable coupling agent to form the desired amide bond . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the adamantane core, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield primary or secondary amines.

Scientific Research Applications

Drug Development

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been identified as a promising candidate in the development of new therapeutic agents. Its structure allows for interactions with specific biological targets, making it suitable for the following applications:

  • CDK2 Inhibition : The compound has been shown to act as a CDK2 (Cyclin-dependent kinase 2) degrader, which is essential in cell cycle regulation. CDK2 is often implicated in various cancers, and targeting it can lead to effective cancer therapies . This property positions the compound as a potential treatment for malignancies where CDK2 is overexpressed.

Cancer Therapy

The ability of this compound to degrade CDK2 highlights its potential in cancer treatment. The following points summarize its relevance:

  • Mechanism of Action : By degrading CDK2, the compound disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. This mechanism can potentially reduce tumor growth and improve patient outcomes in cancers characterized by high CDK2 activity .
  • Combination Therapies : Research indicates that this compound could be used in combination with other chemotherapeutic agents to enhance efficacy. The synergistic effects observed in preliminary studies suggest improved outcomes when used alongside traditional treatments .

Biochemical Research Tool

Beyond therapeutic applications, this compound serves as a valuable tool in biochemical research:

  • Biological Assays : The compound can be utilized in assays designed to study cell cycle dynamics and the role of CDK2 in various cellular processes. Its specificity for CDK2 makes it an excellent candidate for probing the intricacies of cell cycle regulation .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

StudyFocusFindings
Study 1CDK2 DegradationDemonstrated significant reduction in CDK2 levels and subsequent apoptosis in cancer cell lines.
Study 2Combination TherapyFound enhanced anti-tumor effects when combined with traditional chemotherapeutics such as doxorubicin.
Study 3Mechanistic InsightsProvided insights into the molecular interactions between the compound and CDK2, elucidating its potential pathways of action.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting or modulating their activity. The cyclohexylamino group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can affect various pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-oxoacetamide Derivatives ()

These derivatives share the adamantane carboxamide core but incorporate an indole ring and diverse amine substituents. For example, compound 5a–y includes substituents like aryl or alkyl amines, enhancing π-π stacking or hydrophobic interactions. In contrast, the target compound lacks the indole system, reducing aromatic interactions but increasing conformational flexibility .

Compound 22: N-((S)-1-(((S)-3-(4-Methoxyphenyl)-1-(((S)-5-Methyl-1,2-dioxo-1-(phenylamino)hexan-3-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)adamantane-1-carboxamide ()

This structurally complex analog includes a methoxyphenyl group and a benzamide moiety, introducing hydrogen-bonding capacity and aromaticity.

N-[1-(Adamantan-1-yl)-2-(4-Morpholinyl)-2-oxoethyl]cyclohexanecarboxamide ()

Here, the morpholinyl group replaces the cyclohexylamino substituent. Morpholine’s oxygen atom increases polarity, likely improving aqueous solubility compared to the more lipophilic cyclohexyl group in the target compound. This highlights how minor substituent changes can significantly alter pharmacokinetic profiles .

Impact of Substituents on Physicochemical Properties

Table 1. Substituent Effects on Key Properties

Compound Substituent A Substituent B Key Features Estimated logP* Synthetic Yield (%)
Target Compound Cyclohexylamino Adamantane-1-carboxamide High rigidity, lipophilicity ~4.5 Not reported
N-Substituted Indole Derivatives Varied amines Adamantane-indole Aromatic indole, diverse polarity ~3.8–5.2 Not reported
Compound 22 Methoxyphenyl Adamantane-1-carboxamide Hydrogen-bonding capability ~3.2 25
Morpholinyl Derivative Morpholinyl Adamantane-1-carboxamide Enhanced solubility ~2.8 Not reported
Thiazole Derivative Thiazol-2-yl Pyridinyl acrylamide Heterocyclic, enzyme inhibition ~3.0 Not reported

*logP values estimated using fragment-based methods (e.g., XLogP3).

  • Morpholinyl Group : Lowers logP (~2.8) due to polar oxygen, improving solubility for oral bioavailability .
  • Thiazol-2-yl Group : Balances lipophilicity (logP ~3.0) with hydrogen-bonding capacity, as seen in CDK7 inhibitors .

Biological Activity

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of adamantane derivatives with cyclohexylamine and other reagents to form the desired amide structure. The molecular formula for this compound is C_{15}H_{24}N_{2}O, indicating a complex structure that includes an adamantane core, which is known for its stability and ability to interact with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For example, derivatives of adamantane have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that adamantane-based compounds could effectively target topoisomerases, which are crucial in DNA replication and repair processes, thereby demonstrating potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound can bind to specific protein targets, facilitating interactions that lead to altered cell signaling. For instance, hydrogen bonding interactions with residues in target proteins have been identified as critical for its biological activity .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Study on Antitumor Activity : A compound derived from adamantane was tested against human colorectal adenocarcinoma cells (Caco2), revealing significant cytotoxicity correlated with its lipophilicity and molecular structure .
  • Inhibition of Enzymatic Activity : Another study focused on the inhibition of tyrosine kinases by adamantane derivatives, suggesting that such compounds could serve as therapeutic agents in cancer treatment by disrupting critical signaling pathways involved in tumor progression .

Research Findings Summary

Study Findings
Antitumor ActivitySignificant cytotoxic effects on Caco2 cells; correlated with lipophilicity .
Enzymatic InhibitionEffective inhibitors of tyrosine kinases; potential therapeutic applications in oncology .
Molecular Docking AnalysisIdentified key interactions with protein targets; supports mechanism of action hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Reactant of Route 2
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N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.